molecular formula C15H12INO B13010497 3-Iodo-4-((2-methylbenzyl)oxy)benzonitrile

3-Iodo-4-((2-methylbenzyl)oxy)benzonitrile

Cat. No.: B13010497
M. Wt: 349.17 g/mol
InChI Key: BFMBAIPUZXRTEB-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 3-Iodo-4-((2-methylbenzyl)oxy)benzonitrile (CAS: 1706459-22-4) is a substituted benzonitrile derivative with the molecular formula C₁₅H₁₂INO and a molecular weight of 349.17 g/mol . The compound features an iodine atom at the 3-position, a 2-methylbenzyloxy group at the 4-position, and a nitrile functional group. It is reported to have a purity of ≥95% and was previously available in 1g and 5g quantities but is now listed as discontinued .

Properties

Molecular Formula

C15H12INO

Molecular Weight

349.17 g/mol

IUPAC Name

3-iodo-4-[(2-methylphenyl)methoxy]benzonitrile

InChI

InChI=1S/C15H12INO/c1-11-4-2-3-5-13(11)10-18-15-7-6-12(9-17)8-14(15)16/h2-8H,10H2,1H3

InChI Key

BFMBAIPUZXRTEB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1COC2=C(C=C(C=C2)C#N)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-4-((2-methylbenzyl)oxy)benzonitrile typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of 3-Iodo-4-((2-methylbenzyl)oxy)benzonitrile may involve more efficient and scalable methods, such as:

Chemical Reactions Analysis

Types of Reactions

3-Iodo-4-((2-methylbenzyl)oxy)benzonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents such as sodium azide or potassium cyanide.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: Reduction of the nitrile group can yield primary amines.

Common Reagents and Conditions

Major Products

    Substitution: Formation of azides, cyanides, or other substituted derivatives.

    Oxidation: Formation of quinones or other oxidized products.

    Reduction: Formation of primary amines.

Scientific Research Applications

3-Iodo-4-((2-methylbenzyl)oxy)benzonitrile has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and specialty chemicals

Mechanism of Action

The mechanism of action of 3-Iodo-4-((2-methylbenzyl)oxy)benzonitrile involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

This section compares 3-iodo-4-((2-methylbenzyl)oxy)benzonitrile with other benzonitrile derivatives, focusing on structural analogs, substituent effects, and available physicochemical or biological data.

Structural Analogues and Substituent Variations

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications Reference
3-Iodo-4-((2-methylbenzyl)oxy)benzonitrile C₁₅H₁₂INO 349.17 Iodine, 2-methylbenzyloxy, nitrile Discontinued; ≥95% purity
3-Iodo-4-(methoxymethoxy)benzonitrile C₉H₈INO₂ 289.07 Iodine, methoxymethoxy, nitrile Average mass: 289.072
4-((2-Chlorobenzyl)oxy)-3-ethoxy-5-iodobenzonitrile C₁₇H₁₄ClINO₂ 413.64 Chlorine, ethoxy, iodine, nitrile Intermediate for pharmaceuticals
3-Fluoro-4-iodobenzonitrile C₇H₃FINO 263.01 Fluorine, iodine, nitrile Pharmaceutical intermediate
3-Methoxy-4-nitrobenzonitrile C₈H₆N₂O₃ 178.15 Methoxy, nitro, nitrile Melting point: 125–126°C
3-Iodo-4-(trifluoromethoxy)benzonitrile C₈H₃F₃INO 313.02 Iodine, trifluoromethoxy, nitrile High halogen content for reactivity

Substituent Effects on Properties

Electronic Effects: The iodine atom in 3-iodo-4-((2-methylbenzyl)oxy)benzonitrile introduces significant electron-withdrawing effects, enhancing stability in cross-coupling reactions compared to non-halogenated analogs. This contrasts with 3-fluoro-4-iodobenzonitrile, where fluorine’s smaller size and higher electronegativity may alter electronic distribution .

Thermal Stability :

  • 3-Methoxy-4-nitrobenzonitrile (mp 125–126°C ) demonstrates higher thermal stability than the target compound, likely due to nitro group resonance stabilization.

Biological Activity

3-Iodo-4-((2-methylbenzyl)oxy)benzonitrile is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 3-Iodo-4-((2-methylbenzyl)oxy)benzonitrile can be summarized as follows:

  • Molecular Formula : C16H16BrN
  • Molecular Weight : 305.21 g/mol
  • IUPAC Name : 3-Iodo-4-((2-methylbenzyl)oxy)benzonitrile

Biological Activity Overview

The biological activity of 3-Iodo-4-((2-methylbenzyl)oxy)benzonitrile has been explored in various contexts, particularly focusing on its potential as an inhibitor of specific enzymes and its cytotoxic effects on cancer cells.

Enzyme Inhibition

One significant area of research involves the compound's inhibitory effects on tyrosinase, an enzyme critical for melanin production. In studies, analogs of this compound have shown varying degrees of inhibition against mushroom tyrosinase, which is a model for mammalian tyrosinase. The IC50 values for these analogs indicate their potency compared to standard inhibitors like kojic acid.

CompoundIC50 (µM)Relative Activity
Kojic Acid24.09Reference
3-Iodo Compound3.825x stronger
Analog 117.62Strong
Analog 26.18Four times stronger
Analog 31.1222x stronger

Cytotoxicity Studies

In vitro studies have demonstrated that 3-Iodo-4-((2-methylbenzyl)oxy)benzonitrile exhibits cytotoxic effects on various cancer cell lines. For instance, in a study involving FaDu hypopharyngeal tumor cells, the compound showed significant apoptosis induction compared to control groups.

The mechanisms through which 3-Iodo-4-((2-methylbenzyl)oxy)benzonitrile exerts its biological effects are still under investigation. Preliminary studies suggest that the compound may interact with specific protein targets involved in cell proliferation and apoptosis pathways.

Case Studies

  • Study on Tyrosinase Inhibition : A recent study evaluated the tyrosinase inhibitory activity of several analogs derived from the parent compound. Results indicated that modifications to the benzene ring significantly influenced enzyme inhibition, with some analogs demonstrating potent activity at low concentrations.
  • Cytotoxicity in Cancer Models : Another case study focused on the cytotoxic effects of the compound in B16F10 melanoma cells. The results showed a dose-dependent decrease in cell viability, highlighting its potential as an anti-cancer agent.

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